

Application Notes and Protocols for Recombinant p80-Coilin Expression and Purification

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Compound of Interest		
Compound Name:	p80-coilin	
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Introduction

Coilin is a key scaffolding protein essential for the assembly and function of Cajal bodies (CBs), subnuclear organelles involved in the biogenesis of small nuclear ribonucleoproteins (snRNPs) and other ribonucleoprotein complexes. The 80-kilodalton isoform, **p80-coilin**, is the primary autoantigen in a subset of autoimmune diseases and a critical component in understanding the molecular dynamics of the nucleus. The production of pure, recombinant **p80-coilin** is fundamental for structural studies, drug screening, and the development of diagnostic tools.

These application notes provide detailed protocols for the expression and purification of recombinant **p80-coilin**, primarily focusing on bacterial expression systems which allow for high-yield and cost-effective production. Due to the potential for **p80-coilin** to form inclusion bodies in E. coli, methods for both soluble protein purification and inclusion body processing are presented.

Data Presentation: Comparison of Expression and Purification Strategies

The selection of an appropriate expression and purification strategy is critical for obtaining high-quality recombinant **p80-coilin**. The following table summarizes expected yields and



purities for common approaches based on typical outcomes for recombinant proteins expressed in E. coli. It is important to note that specific yields for **p80-coilin** may vary depending on the exact construct and experimental conditions.

Fusion Tag	Expressi on System	Purificati on Method	Typical Yield (per liter of culture)	Typical Purity	Advantag es	Disadvant ages
Hexahistidi ne (6xHis)	E. coli (e.g., BL21(DE3))	Immobilize d Metal Affinity Chromatog raphy (IMAC)	0.5 - 20 mg[1]	>80%[2]	Small tag, mild elution conditions possible.	Co- purification of endogenou s bacterial metal- binding proteins.[2]
Glutathione S- Transferas e (GST)	E. coli (e.g., BL21(DE3))	Glutathione Affinity Chromatog raphy	1 - 10 mg (up to 50 mg in some cases)[3]	>90%[5]	Enhances solubility, high-affinity single-step purification. [4][5]	Large tag (26 kDa) that may need to be cleaved.[5]
No Tag (from Inclusion Bodies)	E. coli (e.g., BL21(DE3))	lon- Exchange and/or Size- Exclusion Chromatog raphy	Highly variable; dependent on refolding efficiency.	Variable; often requires multiple steps.	High initial expression levels in inclusion bodies.	Requires denaturatio n and refolding, which can be inefficient. [6]

Experimental Protocols



Protocol 1: Expression and Purification of His-tagged p80-Coilin from Soluble Fraction

This protocol details the expression of N-terminally 6xHis-tagged human **p80-coilin** in E. coli and its subsequent purification from the soluble lysate using Immobilized Metal Affinity Chromatography (IMAC).

- 1. Gene Cloning and Expression Vector:
- The full-length human p80-coilin cDNA (576 amino acids)[7] is cloned into a pET-series
 expression vector (e.g., pET28a) to include an N-terminal 6xHis tag and a thrombin or TEV
 protease cleavage site.
- The construct is verified by DNA sequencing.
- 2. Transformation:
- The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).
- Transformed cells are plated on LB agar containing the appropriate antibiotic (e.g., kanamycin for pET28a) and incubated overnight at 37°C.
- 3. Expression:
- A single colony is used to inoculate a 50 mL starter culture of LB medium with the corresponding antibiotic. The culture is grown overnight at 37°C with shaking.
- The starter culture is then used to inoculate 1 L of LB medium containing the antibiotic in a 2 L baffled flask.
- The culture is grown at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.
- Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.



- To improve solubility, the culture temperature is reduced to 18-20°C and incubated for an additional 12-18 hours with shaking.
- 4. Cell Lysis:
- Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C.
- The cell pellet is resuspended in 30 mL of ice-cold Lysis Buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with 1 mg/mL lysozyme and a protease inhibitor cocktail.
- The cell suspension is incubated on ice for 30 minutes.
- · Cells are lysed by sonication on ice.
- The lysate is clarified by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble proteins. The supernatant containing the soluble His-tagged **p80-coilin** is collected.
- 5. Immobilized Metal Affinity Chromatography (IMAC):
- A column is packed with 2-3 mL of Ni-NTA agarose resin and equilibrated with 10 column volumes of Lysis Buffer.
- The clarified lysate is loaded onto the column by gravity flow.
- The column is washed with 20 column volumes of Wash Buffer (50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
- The His-tagged **p80-coilin** is eluted with 5-10 column volumes of Elution Buffer (50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0). 1 mL fractions are collected.
- The protein concentration of the fractions is determined, and peak fractions are analyzed by SDS-PAGE.
- 6. (Optional) Tag Removal and Further Purification:



- Eluted fractions containing p80-coilin are pooled and dialyzed against a buffer suitable for protease activity (e.g., PBS, pH 7.4).
- The 6xHis tag is cleaved by adding the appropriate protease (e.g., thrombin or TEV) and incubating at 4°C overnight.
- A second IMAC step can be performed to remove the cleaved tag and any uncleaved protein.
- Size-exclusion chromatography can be used as a final polishing step to remove aggregates and ensure a homogenous protein preparation.

Protocol 2: Purification of p80-Coilin from Inclusion Bodies

Given that **p80-coilin** has a tendency to be insoluble, this protocol outlines its purification from inclusion bodies.

- 1. Expression and Inclusion Body Isolation:
- Expression is carried out as described in Protocol 1, steps 1-3. Higher induction temperatures (e.g., 37°C for 3-4 hours) can be used to promote inclusion body formation.
- After harvesting, the cell pellet is resuspended in Lysis Buffer without imidazole.
- Cells are lysed by sonication, and the lysate is centrifuged at 15,000 x g for 30 minutes.
- The supernatant is discarded, and the pellet containing the inclusion bodies is washed
 multiple times with Lysis Buffer containing 1% Triton X-100 to remove membrane
 contaminants, followed by a wash with Lysis Buffer alone.
- 2. Solubilization:
- The washed inclusion body pellet is resuspended in Solubilization Buffer (50 mM Tris-HCl, 8 M urea or 6 M guanidine hydrochloride, 10 mM DTT, pH 8.0).



- The suspension is stirred for 1-2 hours at room temperature to ensure complete solubilization.
- The solution is clarified by centrifugation at 20,000 x g for 30 minutes.
- 3. Refolding:
- The solubilized protein is refolded by rapid or stepwise dialysis against a refolding buffer.
- A typical Refolding Buffer is 50 mM Tris-HCl, 150 mM NaCl, 5 mM L-arginine (to prevent aggregation), 1 mM reduced glutathione, 0.1 mM oxidized glutathione, pH 8.0.
- The dialysis is performed at 4°C with several buffer changes over 24-48 hours.
- 4. Purification of Refolded Protein:
- The refolded protein solution is clarified by centrifugation.
- If a His-tag is present, IMAC can be performed as described in Protocol 1.
- Alternatively, a multi-step purification strategy using ion-exchange chromatography followed by size-exclusion chromatography can be employed to purify the untagged, refolded p80coilin.[3]

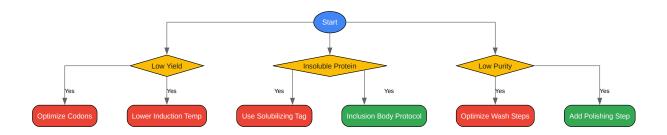
Visualizations



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Caption: General workflow for recombinant **p80-coilin** expression and purification.



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Caption: Troubleshooting guide for **p80-coilin** expression and purification.

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